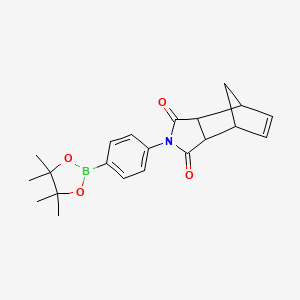
(1-Chloroisoquinolin-6-yl)methanol
Overview
Description
(1-Chloroisoquinolin-6-yl)methanol: is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, featuring a chloro substituent at the first position and a hydroxymethyl group at the sixth position. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of isoquinoline with thionyl chloride to form 1-chloroisoquinoline, which is then subjected to a Grignard reaction with formaldehyde to yield (1-Chloroisoquinolin-6-yl)methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Chloroisoquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding isoquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Isoquinoline-6-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-Chloroisoquinolin-6-yl)methanol is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: The compound is employed in the production of agrochemicals, dyes, and optical brighteners. Its derivatives are used as intermediates in the manufacture of various industrial chemicals .
Mechanism of Action
The mechanism of action of (1-Chloroisoquinolin-6-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups play a crucial role in the binding affinity and specificity of these interactions .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the chloro and hydroxymethyl substituents.
1-Chloroisoquinoline: Lacks the hydroxymethyl group.
Isoquinolin-6-ylmethanol: Lacks the chloro substituent.
Uniqueness: (1-Chloroisoquinolin-6-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(1-chloroisoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOJGQPHKNLLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
![2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol](/img/structure/B1404568.png)

![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)
